N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide
Description
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The incorporation of sulfonamide and thiadiazole moieties into a single structure often results in compounds with enhanced biological activities .
Properties
Molecular Formula |
C18H16ClN3O4S2 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-15-8-4-12(5-9-15)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
KJJYFYGJVMBCMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps :
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol is converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with 4-methoxyphenylacetamide to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of thiadiazole derivatives. N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide has shown promise against various bacterial strains.
Case Study Insights:
- A study demonstrated that related thiadiazole compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve the inhibition of bacterial enzyme activity, which is crucial for their survival and replication .
Anticancer Activity
The anticancer properties of this compound have been investigated in various in vitro and in vivo studies.
Research Findings:
- In vitro tests revealed that this compound induced apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The apoptotic effect was attributed to the activation of caspases and increased oxidative stress markers .
Comparative Analysis:
A comparative analysis with other known anticancer agents indicated that modifications in the thiadiazole structure can significantly enhance cytotoxicity against tumor cells. For instance, the presence of a sulfonamide group in the structure increases solubility and interaction with biological targets .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has also been explored. This compound showed protective effects in seizure models.
Experimental Observations:
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes . Additionally, the thiadiazole ring may interact with other biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole moiety but lacks the sulfonamide group, resulting in different biological activities.
N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar structure but with a different substitution pattern, leading to variations in its biological properties.
The uniqueness of this compound lies in the combination of the sulfonamide and thiadiazole moieties, which enhances its overall biological activity .
Biological Activity
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C14H14ClN3O4S2
- Molecular Weight : 383.8 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antibacterial Activity : The sulfonamide group in the structure is known for its antibacterial properties. Studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of certain enzymes, including acetylcholinesterase and urease, which are important in various physiological processes and disease states.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antibacterial Screening
A series of tests were conducted to evaluate the antibacterial efficacy of the compound against various bacterial strains:
| Bacterial Strain | Activity Level | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 25 |
| Escherichia coli | Strong | 15 |
| Salmonella typhi | Weak | 50 |
| Bacillus subtilis | Strong | 20 |
These results indicate that this compound has a broad spectrum of antibacterial activity, particularly against E. coli and B. subtilis .
Enzyme Inhibition Studies
In enzyme inhibition assays, the compound was tested for its ability to inhibit urease and acetylcholinesterase:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Urease | 85 | 10 |
| Acetylcholinesterase | 75 | 12 |
The strong inhibition of urease suggests potential applications in treating conditions related to urea metabolism .
Case Studies
Several studies have explored the pharmacological effects of thiadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as an anticancer agent .
- Antimicrobial Activity Evaluation : Another study assessed the antimicrobial properties against clinical isolates of bacteria. The compound exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multistep reactions involving sulfonylation, thiadiazole ring formation, and N-acylation. For example:
Sulfonylation : Reacting 5-amino-1,3,4-thiadiazole-2-sulfonamide with 4-chlorobenzyl bromide under basic conditions .
Acylation : Coupling the sulfonylated intermediate with 2-(4-methoxyphenyl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
-
Characterization : Intermediates are confirmed via (e.g., δ 4.52 ppm for -S-CH- in 4-chlorobenzylthio derivatives) and (e.g., 170 ppm for carbonyl groups) .
Table 1 : Representative Yields and Melting Points of Analogous Compounds
Substituent Yield (%) Melting Point (°C) Reference 4-Chlorobenzylthio 34 198 4-Nitrobenzoylamino 81 238–239 4-Methylbenzoyl 88 >300
Q. How is the purity and structural integrity of this compound validated in academic research?
- Techniques :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity.
- Spectroscopy : , , and IR (e.g., S=O stretch at 1150–1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 443 for CHClFNOS) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data of thiadiazole derivatives be resolved?
- Approach :
- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, SHELX’s robust algorithms can correct for twinning or disordered solvent molecules .
- Validation : Cross-check with DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical geometries .
Q. What experimental designs are optimal for evaluating the cytotoxicity of this compound?
- Protocol :
Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK-293).
Assays : MTT or SRB assays at concentrations 1–100 µM, incubated for 48–72 hours .
Controls : Include cisplatin as a positive control and DMSO as a solvent control.
- Data Interpretation : IC values <10 µM suggest potent activity. For example, a derivative with a 4-trifluoromethylphenyl group showed IC = 5.2 µM against MCF-7 .
Q. How do substituents on the thiadiazole ring influence bioactivity?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., -NO, -CF): Enhance cytotoxicity by increasing membrane permeability .
- Bulkier Substituents (e.g., 4-chlorobenzyl): Reduce activity due to steric hindrance at target sites .
Methodological Challenges
Q. How can low yields in the sulfonylation step be mitigated?
- Optimization Strategies :
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency .
- Solvent Systems : Switch from DMF to acetonitrile for better solubility of intermediates .
- Temperature Control : Maintain 0–5°C during exothermic reactions to minimize side products .
Q. What computational methods are suitable for predicting the binding affinity of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
